

## LRRK2-IN-16 vs LRRK2-IN-1 selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B15582694

Get Quote

An objective comparison of the kinase selectivity profiles of LRRK2-IN-16 and LRRK2-IN-1 is provided below. Data for LRRK2-IN-1 is widely available, while information regarding LRRK2-IN-16 is not present in the provided search results. Therefore, this guide will focus on the detailed selectivity profile of LRRK2-IN-1, supported by experimental data, and will note the absence of data for LRRK2-IN-16.

#### **Overview**

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, and several inhibitors have been developed to modulate its activity.[1][2][3][4] LRRK2-IN-1 is one of the first potent and selective inhibitors of LRRK2 to be reported and has been instrumental in studying the kinase's function.[2][5][6]

## **LRRK2-IN-1 Selectivity Profile**

LRRK2-IN-1 has been extensively profiled against large panels of kinases to determine its selectivity. These studies have consistently demonstrated that it is a highly selective inhibitor of LRRK2.

#### **Quantitative Kinase Inhibition Data**

The inhibitory activity of LRRK2-IN-1 against LRRK2 and other kinases is summarized in the tables below.

Table 1: LRRK2-IN-1 Inhibition of LRRK2 Variants



| Kinase Target           | IC50 (nM)        |
|-------------------------|------------------|
| LRRK2 (Wild-Type)       | 13[1][5][6][7]   |
| LRRK2 (G2019S)          | 6[1][5][6][7][8] |
| LRRK2 (A2016T)          | 2450[1]          |
| LRRK2 (G2019S + A2016T) | 3080[1]          |

Table 2: LRRK2-IN-1 Off-Target Kinase Inhibition

| Off-Target Kinase | Assay Type       | Inhibition Metric | Value           |
|-------------------|------------------|-------------------|-----------------|
| DCLK2             | Biochemical IC50 | IC50              | 45 nM[5][9]     |
| MAPK7 (ERK5)      | Cellular EC50    | EC50              | 160 nM[5][8]    |
| AURKB             | Biochemical IC50 | IC50              | > 1 µM[5][8][9] |
| CHEK2             | Biochemical IC50 | IC50              | > 1 µM[5][8][9] |
| MKNK2             | Biochemical IC50 | IC50              | > 1 µM[5][8][9] |
| MYLK              | Biochemical IC50 | IC50              | > 1 µM[5][8][9] |
| NUAK1             | Biochemical IC50 | IC50              | > 1 µM[5][8][9] |
| PLK1              | Biochemical IC50 | IC50              | > 1 µM[5][8][9] |

• In a broad panel of 442 kinases, LRRK2-IN-1 inhibited only 12 kinases with a score of less than 10% of the DMSO control at a 10 μM concentration.[5][9]

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of LRRK2-IN-1.

### In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the potency of an inhibitor against a purified kinase.



- Kinase Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, and ATP.
- Enzyme and Substrate: Recombinant LRRK2 protein (either wild-type or mutant) is used as the enzyme source. A generic substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate like Nictide is used.[9][10]
- Inhibitor Preparation: LRRK2-IN-1 is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
- Reaction Initiation and Incubation: The kinase, substrate, and inhibitor are mixed in the reaction buffer. The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-32P]ATP) and incubated at 30°C for a specified time.
- Reaction Termination and Analysis: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
- Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
- IC50 Calculation: The percentage of kinase activity relative to a DMSO control is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

# KinomeScan™ Selectivity Profiling

This method assesses the binding of a compound to a large panel of kinases.

- Assay Principle: The assay is based on a competition binding assay where the test compound (LRRK2-IN-1) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
- Kinase Panel: A large panel of human kinases expressed as DNA constructs are used.
- Binding Reaction: The test compound is incubated with the kinase and the immobilized ligand.



- Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR of the DNA tag attached to the kinase.
- Selectivity Score Calculation: The results are reported as a percentage of the DMSO control, and a selectivity score can be calculated based on the number of kinases that bind to the compound with a certain dissociation constant (Kd).[5]

# Visualizations LRRK2 Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 3. New clinical trials targeting the LRRK2 gene Cure Parkinson's [cureparkinsons.org.uk]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the first selective inhibitor of the Parkinson's disease LRRK2 kinase | MRC PPU [ppu.mrc.ac.uk]



- 7. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LRRK2-IN-16 vs LRRK2-IN-1 selectivity profile].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582694#lrrk2-in-16-vs-lrrk2-in-1-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com